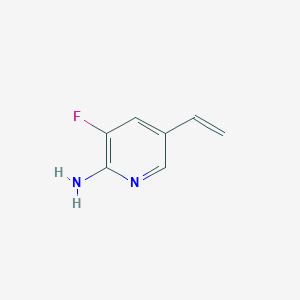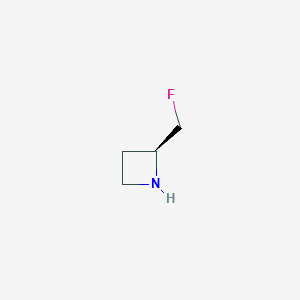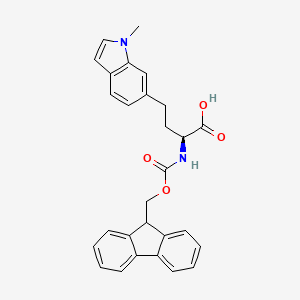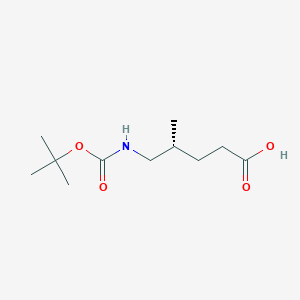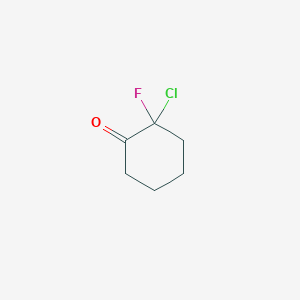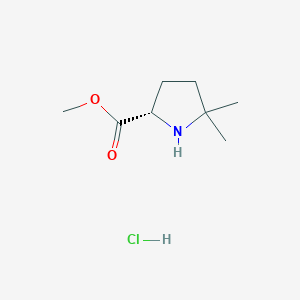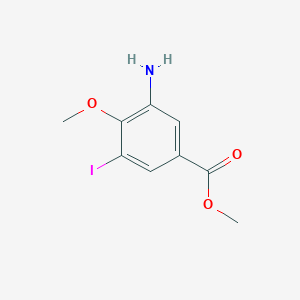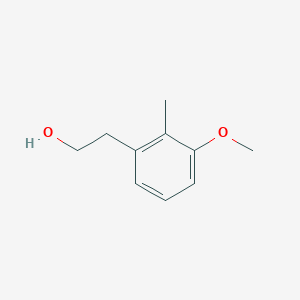![molecular formula C16H15N3O B12850770 2-[(4-Phenylquinazolin-2-yl)amino]ethanol](/img/structure/B12850770.png)
2-[(4-Phenylquinazolin-2-yl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Phenyl-2-quinazolinyl)amino]ethanol is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline ring system substituted with a phenyl group and an aminoethanol moiety, which contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenyl-2-quinazolinyl)amino]ethanol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Povarov reaction, which involves the condensation of aniline with ethyl glyoxalate to form an imine intermediate, followed by cyclization.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinazoline core is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Aminoethanol Substitution: The final step involves the substitution of the amino group with ethanolamine, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 2-[(4-Phenyl-2-quinazolinyl)amino]ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Phenyl-2-quinazolinyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazoline ring or the phenyl group.
Substitution: The aminoethanol moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-[(4-Phenyl-2-quinazolinyl)amino]ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential therapeutic applications.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Medicine: Investigated for its potential use in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4-Phenyl-2-quinazolinyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Inhibiting key enzymes involved in disease pathways, such as tyrosine kinases in cancer cells.
Modulation of Receptors: Binding to and modulating the activity of specific receptors, leading to changes in cellular signaling pathways.
Induction of Apoptosis: Inducing programmed cell death (apoptosis) in cancer cells through the activation of pro-apoptotic pathways.
Comparaison Avec Des Composés Similaires
2-[(4-Phenyl-2-quinazolinyl)amino]ethanol can be compared with other similar compounds, such as:
Erlotinib: A quinazoline derivative used as an anti-cancer drug targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Gefitinib: Another quinazoline-based anti-cancer drug targeting EGFR.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
The uniqueness of 2-[(4-Phenyl-2-quinazolinyl)amino]ethanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives. Its combination of a phenyl group and an aminoethanol moiety contributes to its potential therapeutic applications and makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C16H15N3O |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
2-[(4-phenylquinazolin-2-yl)amino]ethanol |
InChI |
InChI=1S/C16H15N3O/c20-11-10-17-16-18-14-9-5-4-8-13(14)15(19-16)12-6-2-1-3-7-12/h1-9,20H,10-11H2,(H,17,18,19) |
Clé InChI |
SUBHOYOCFDCGBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


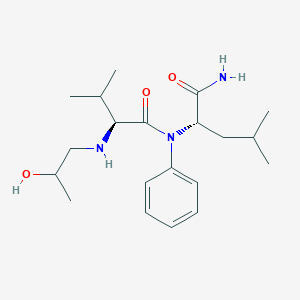
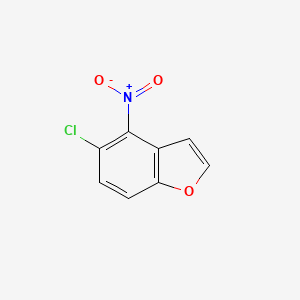
![palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)

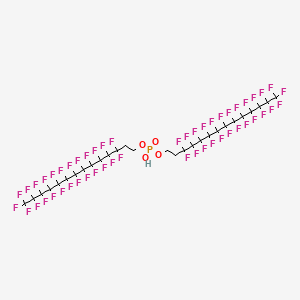
![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12850726.png)
